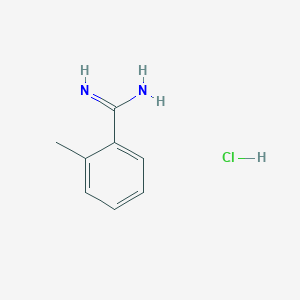

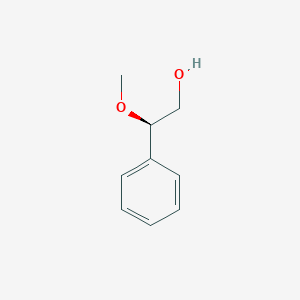

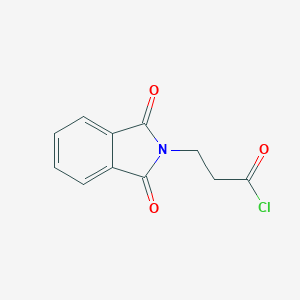

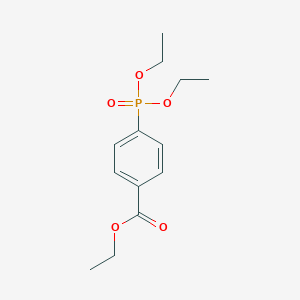

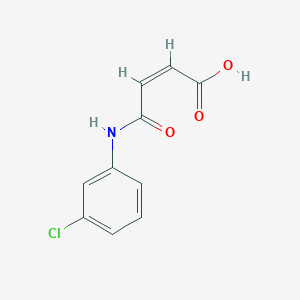

(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid, commonly referred to as CPAO, is an organic compound with a wide range of applications in scientific research. CPAO is an important building block for many synthetic compounds, and has been used in the synthesis of a variety of organic compounds. CPAO has also been used as a reagent in various biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Potential and Enzyme Inhibition

(Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid has been studied for its potential as a neuroprotective agent through the inhibition of kynurenine-3-hydroxylase. This enzyme plays a role in the metabolic pathway of tryptophan, which is significant in neurodegenerative diseases. Compounds like this compound are potent inhibitors of this enzyme, indicating their potential therapeutic applications in protecting neuronal cells (Drysdale et al., 2000).

Anti-inflammatory and Analgesic Properties

This compound has been linked to moderate anti-inflammatory, analgesic, and antimicrobial activities. It's part of a broader series of 2-methylenhydrazino-4-aryl-4-oxobut-2-enoic acids, showcasing its versatile biological activities, which might be useful in developing new treatments for various conditions (Пулина et al., 2009).

Role in Molecular Structure Formation

This compound contributes to the formation of specific molecular structures. Studies have shown that in certain compounds, intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular structure. These compounds, including ones similar to this compound, form flat ribbons linked by hydrogen bonds, which are significant in the formation of crystalline structures and potentially in the development of new materials (Lo & Ng, 2009).

Wirkmechanismus

Target of Action

It’s worth noting that compounds derived from tryptophan, a similar compound, have been found to activate the aryl hydrocarbon receptor (ahr) in tumor-associated macrophages . AhR is a sensor of products of tryptophan metabolism and a potent modulator of immunity .

Mode of Action

In the context of tryptophan-derived compounds, they activate the ahr in tumor-associated macrophages, which can lead to an immune-suppressive phenotype . This suggests that similar compounds may interact with their targets to induce changes in cellular function.

Biochemical Pathways

It’s known that the activity of ahr in macrophages can be influenced by the metabolism of dietary tryptophan into indoles by lactobacillus . This suggests that the compound may affect pathways related to tryptophan metabolism and immune response.

Result of Action

The activation of ahr in tumor-associated macrophages by tryptophan-derived compounds has been associated with reduced tumor growth and increased efficacy of immune checkpoint blockade . This suggests that similar compounds may have potential anti-tumor effects.

Action Environment

The action of (Z)-4-((3-Chlorophenyl)amino)-4-oxobut-2-enoic acid may be influenced by environmental factors such as diet. For instance, the removal of dietary tryptophan has been found to reduce AhR activity in tumor-associated macrophages and promote the accumulation of certain immune cells in tumors . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as diet and the presence of certain gut bacteria.

Eigenschaften

IUPAC Name |

(Z)-4-(3-chloroanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCOUGYIWJRLKT-PLNGDYQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)/C=C\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18196-80-0 |

Source

|

| Record name | NSC62644 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.